molecular formula C18H25NO4 B2748798 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide CAS No. 2034591-60-9

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide

Cat. No.: B2748798
CAS No.: 2034591-60-9
M. Wt: 319.401
InChI Key: LIYUGASPOQVCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide is a synthetic small molecule provided for research and development purposes. This compound belongs to the carboxamide chemical class, which is recognized in medicinal chemistry as a privileged scaffold for designing biologically active molecules . Carboxamides are frequently investigated as core structures in the development of novel multi-target agents for treating complex diseases, and they represent a significant area of interest in modern drug discovery . The structure incorporates a tetrahydrofuran (oxolane) carboxamide group linked to a hydroxy-substituted phenylethyl backbone, a structural motif found in compounds with documented research applications. Researchers are exploring such molecules for their potential as inhibitors of various enzymatic targets . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers handling this compound should employ standard safety precautions, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-17(14-6-9-23-12-14)19-13-18(21,15-4-2-1-3-5-15)16-7-10-22-11-8-16/h1-5,14,16,21H,6-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYUGASPOQVCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2CCOC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide typically involves multiple steps. One common method includes the reaction of tetrahydrofuran and tetrahydropyran derivatives under specific conditions. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature can yield tetrahydrofuran and tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts such as lanthanide triflates or silver (I) triflate to facilitate the intramolecular additions of hydroxyl or carboxyl groups to olefins . These methods are efficient and can produce the compound in good to excellent yields under relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Opioid Derivatives ()

Beta-hydroxyfentanyl (N-[1-(2-hydroxy-2-phenethyl)-4-piperidinyl]-N-phenylpropanamide) shares a hydroxy-phenethyl motif with the target compound but differs in core structure (piperidine vs. oxolane/oxane) and functional groups (propanamide vs. carboxamide). Key differences include:

  • Receptor Binding: Beta-hydroxyfentanyl is a potent µ-opioid receptor agonist due to its piperidine and propanamide groups, which are critical for receptor interaction .
  • Metabolic Stability : The oxolane ring in the target compound could enhance metabolic stability compared to beta-hydroxyfentanyl’s piperidine, which is susceptible to cytochrome P450 oxidation .

Carboxamide Derivatives ()

Compounds such as 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., 13a, 13b) share carboxamide functionalities with the target compound. Key comparisons include:

  • Synthetic Methodology : Both the target compound and ’s derivatives likely employ carboxamide coupling reactions. For example, diazonium salt coupling in pyridine (as used for 13a–e) could be analogous to steps in the target’s synthesis .
  • Physicochemical Properties :
    • Melting Points : ’s carboxamides exhibit high melting points (e.g., 288°C for 13a), suggesting crystalline stability due to hydrogen bonding from sulfamoyl and carboxamide groups . The target compound’s oxolane and oxan-4-yl groups may lower its melting point by introducing steric hindrance.
    • Spectroscopic Features : The carboxamide C=O stretch (~1664 cm⁻¹ in IR) and NH/NH₂ signals in NMR (e.g., δ 10.13 ppm for 13a) are likely shared with the target compound .

Beta-Lactam Antibiotics ()

While structurally distinct, compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid highlight the role of carboxamide groups in biological activity. Unlike beta-lactams, the target compound lacks a bicyclic system but may retain hydrogen-bonding capacity through its carboxamide, influencing solubility or target binding .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Biological Activity Notable Features
Target Compound Not reported Hydroxyethyl, oxan-4-yl, oxolane Hypothetical: CNS modulation Oxolane may enhance metabolic stability
Beta-hydroxyfentanyl () ~352.4 Hydroxyethyl, piperidine, propanamide Potent opioid agonist High receptor affinity, controlled substance
13a () 357.38 Cyano, sulfamoylphenyl, carboxamide Antimicrobial (inferred) High melting point (288°C), crystalline stability

Research Findings and Inferences

  • Activity Profile: The target compound’s structural divergence from beta-hydroxyfentanyl suggests non-opioid activity, possibly targeting GABAergic or serotonergic systems.
  • Synthetic Feasibility : Diazonium salt coupling () and carboxamide formation methodologies could be adapted for its synthesis .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide is a complex organic compound notable for its potential biological activities. This article synthesizes available research findings, highlighting its synthesis, biological mechanisms, and pharmacological applications.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrofuran ring and a tetrahydropyran ring , which are significant in organic chemistry for their stability and reactivity. Its IUPAC name is This compound , with the molecular formula C18H25NO4C_{18}H_{25}NO_4 .

PropertyDescription
Molecular FormulaC18H25NO4C_{18}H_{25}NO_4
IUPAC NameThis compound
Chemical StructureContains tetrahydrofuran and tetrahydropyran rings

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of tetrahydrofuran and tetrahydropyran derivatives under controlled conditions, often utilizing catalysts like lanthanide triflates to enhance yield and stereoselectivity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It is hypothesized that it may modulate enzyme activity or receptor function, although specific targets remain to be fully elucidated. The compound's hydroxyl and carboxamide groups are likely crucial for its biological interactions .

Antiproliferative Effects

Recent studies have indicated that derivatives of compounds structurally similar to this compound exhibit antiproliferative effects against cancer cell lines. For example, research on related oxadiazole derivatives demonstrated significant cytotoxicity against human tumor cell lines (HCT-116 and HeLa) through mechanisms involving topoisomerase inhibition . This suggests that this compound may hold similar potential as an anticancer agent.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Related compounds have shown protective effects against nephrotoxicity without inhibiting antitumor activity, indicating a dual role in both cancer treatment and protection against drug-induced toxicity . This duality could be beneficial in developing therapeutics that minimize side effects while maximizing efficacy.

Case Studies

Case Study 1: Antiproliferative Activity

In a study focusing on oxadiazole derivatives, several compounds demonstrated significant inhibition of cell proliferation in colorectal carcinoma cells (HCT116) and cervical adenocarcinoma cells (HeLa). The mechanism was linked to the inhibition of topoisomerase I, suggesting that similar structural motifs in this compound could yield comparable results .

Case Study 2: Nephroprotective Effects

A study investigating the protective effects of related compounds against cisplatin-induced nephrotoxicity found that these compounds could significantly reduce kidney damage while not affecting the antitumor efficacy of cisplatin. This highlights the potential for therapeutic applications where minimizing side effects is crucial .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide, and what are the critical reaction conditions?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation, cyclization, and functional group protection. For analogous carboxamides, key steps include:

  • Step 1 : Formation of the oxolane (tetrahydrofuran) ring via acid-catalyzed cyclization of diols or epoxide intermediates.
  • Step 2 : Introduction of the hydroxy-phenyl-ethyl moiety via nucleophilic substitution or Grignard reactions.
  • Step 3 : Coupling with oxolane-3-carboxamide using carbodiimide-based reagents (e.g., EDCI or DCC) under anhydrous conditions .
  • Critical conditions : Temperature control (0–60°C), solvent selection (e.g., dichloromethane or DMF), and catalyst use (e.g., Na₂CO₃ for deprotonation) are essential for yield optimization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Answer :

  • Single-crystal X-ray diffraction : Provides definitive proof of stereochemistry and bond angles (e.g., torsion angles for oxolane rings) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve hydroxy, phenyl, and oxan-4-yl groups. For example, hydroxy protons appear as broad singlets (~δ 4.90 ppm), while oxolane carbons resonate at δ 60–80 ppm .
  • Mass spectrometry : High-resolution ESI/APCI confirms molecular weight (e.g., observed [M+H]⁺ = 347 vs. calculated 347.127) .

Q. How are physicochemical properties like solubility and logP determined experimentally?

  • Answer :

  • Solubility : Measured via shake-flask method in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) at 25°C. Hydroxy and carboxamide groups enhance aqueous solubility compared to purely aromatic analogs .
  • logP : Determined using reversed-phase HPLC with a C18 column and calibration against standards. Reported logP ≈ 2.0, indicating moderate lipophilicity .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how are these hypotheses tested?

  • Answer : Preliminary studies on structurally related carboxamides suggest:

  • Kinase inhibition : Assayed via competitive ELISA using ATP-binding domains (e.g., EGFR or MAPK). IC₅₀ values are determined using dose-response curves .
  • Anti-inflammatory activity : Evaluated in vitro via COX-2 inhibition assays (e.g., prostaglandin E₂ suppression in macrophage cells) .
  • Cellular uptake : Tracked using fluorescent analogs or radiolabeled isotopes (e.g., ¹⁴C-labeled carboxamide) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Stereochemical purity : Chiral HPLC or SFC ensures enantiomeric excess >98% to avoid confounding results from racemic mixtures .
  • Metabolic instability : Pre-incubate compounds with liver microsomes to identify rapid degradation, which may explain low in vivo efficacy despite strong in vitro activity .

Q. What strategies optimize the compound’s selectivity for target proteins over off-target receptors?

  • Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups reduce off-target binding) .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses and identify key interactions (e.g., hydrogen bonds with oxolane oxygen) .
  • Proteome-wide profiling : Employ affinity chromatography coupled with LC-MS/MS to detect non-specific binding partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.